N-(5-amino-2-fluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGIOJFOJSYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Primary Synthetic Routes for N-(5-amino-2-fluorophenyl)acetamide
The synthesis of this compound can be achieved through several key methodologies, primarily involving the manipulation of precursor aniline (B41778) derivatives.
Acetylation of Precursor Anilines
A primary and direct route to this compound involves the selective acetylation of 4-fluoro-1,3-phenylenediamine. chemscene.comchemimpex.com In this diamine, the two amino groups exhibit different reactivities due to the electronic influence of the fluorine substituent. The amino group at position 1 (para to the fluorine) is generally more nucleophilic and thus more reactive towards acylating agents than the amino group at position 3 (ortho to the fluorine). This difference in reactivity allows for selective mono-acetylation.
The reaction is typically carried out by treating 4-fluoro-1,3-phenylenediamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). google.com The reaction conditions, including the choice of solvent and the use of a base, are critical to achieving high selectivity and yield. For instance, adding acetyl chloride to a cooled solution of the diamine in a solvent mixture like acetonitrile/THF with a base such as pyridine (B92270) can facilitate the selective acylation. google.com
Table 1: Reagents for Selective Acetylation
| Acetylating Agent | Solvent System | Base | Reference |
|---|---|---|---|
| Acetyl Chloride | Acetonitrile/THF | Pyridine | google.com |
| Acetic Anhydride | Acetic Acid | None | google.com |
Multi-step Synthetic Pathways for this compound and its Isomers
More complex, multi-step synthetic pathways are employed to produce this compound and its various isomers, often starting from different precursors. rsc.org These routes offer flexibility in introducing various substituents.
One such strategy involves the sequential nucleophilic substitution of fluorine atoms on a difluorinated starting material. For example, a process for synthesizing substituted 5-aminobenzimidazoles starts with 1,5-difluoro-2,4-dinitrobenzene. nih.gov The two fluorine atoms are sequentially replaced by different nucleophiles. A subsequent reduction of the nitro groups yields a triamine intermediate, which can then be cyclized. While this specific example leads to a benzimidazole (B57391), the initial steps illustrate a valid strategy for creating substituted phenylenediamines that could be precursors to isomers of this compound. nih.gov
Another multi-step approach could begin with the nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline. google.com This intermediate can then undergo further reactions. For example, a second nitration followed by selective reduction and acetylation could theoretically lead to the desired product, although this represents a more complex and less direct route compared to the selective acetylation of the diamine.
Derivatization Strategies and Functional Group Transformations of this compound
Derivatization is the chemical modification of a compound to produce a new one with properties suitable for a specific application. thermofisher.com this compound possesses three key functional groups—the primary amino group, the acetamide (B32628) group, and the carbon-fluorine bond—each providing a site for further chemical transformation.
Modification of the Amino Moiety (e.g., Oxidation to Nitro Derivatives)
The primary amino group on the phenyl ring is a versatile site for derivatization. A common transformation is its oxidation to a nitro group. smolecule.com This reaction is typically achieved using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com The resulting N-(2-fluoro-5-nitrophenyl)acetamide can serve as a precursor for other derivatives through subsequent reduction or nucleophilic substitution reactions. The amino group also enables further derivatization, making the compound a potential scaffold for creating libraries of bioactive molecules.
Reactions at the Acetamide Group
The acetamide group can undergo several transformations. One of the most fundamental reactions is hydrolysis, which can occur under either acidic or basic conditions, to cleave the amide bond. smolecule.com This reaction yields 4-fluoro-1,3-phenylenediamine and acetic acid, effectively reversing the synthesis route. smolecule.com Forcing conditions, such as strong acid, may be required for complete hydrolysis. acs.org
Additionally, the nitrogen atom of the acetamide can be subjected to reactions such as alkylation. For instance, a related compound, N-(5-acetyl-2-fluorophenyl)-N-acetamide, undergoes methylation on the acetamide nitrogen using methyl p-toluenesulfonate in the presence of sodium hydroxide. google.comgoogle.com This indicates that the acetamide nitrogen in this compound could potentially be alkylated to form N-alkyl derivatives, provided the more nucleophilic primary amino group is appropriately protected.
Table 2: Reactions at the Acetamide Group
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Acid or Base | Amine and Carboxylic Acid | smolecule.comacs.org |
| N-Methylation | Methyl p-toluenesulfonate, NaOH | N-methyl acetamide derivative | google.comgoogle.com |
Nucleophilic Substitution Reactions on Substituted Analogues
The fluorine atom attached to the aromatic ring can be replaced via nucleophilic substitution reactions, particularly when the ring is activated by electron-withdrawing groups. smolecule.com In analogues of this compound where the amino group is replaced by or oxidized to a nitro group (an electron-withdrawing group), the fluorine atom becomes susceptible to nucleophilic attack.
For example, in 4-fluoro-3-nitroaniline, the fluorine atom can be displaced by various nucleophiles, such as amines (methylamine, piperidine, pyrrolidine) in aqueous solutions, often at elevated temperatures. google.com Similarly, in analogues of this compound, reagents like sodium methoxide (B1231860) or potassium tert-butoxide could be used to replace the fluorine with an alkoxy group. smolecule.com This type of reaction is a powerful tool for introducing a wide variety of functional groups onto the aromatic ring, allowing for the synthesis of a diverse library of compounds from a common intermediate. nih.govsmolecule.com
Reduction Reactions to Yield Amines or Other Derivatives
The primary route to obtaining this compound involves the reduction of its corresponding nitro precursor, N-(2-fluoro-5-nitrophenyl)acetamide. This transformation is a critical step, converting the electron-withdrawing nitro group into the versatile amino group.
A common and highly efficient method for this reduction is catalytic hydrogenation. Research has demonstrated the use of Raney nickel as a catalyst for this purpose. In a typical laboratory procedure, N-(2-fluoro-5-nitrophenyl)acetamide is dissolved in a solvent such as methanol (B129727) and subjected to a hydrogen atmosphere in the presence of the Raney nickel catalyst. The reaction proceeds under controlled temperature and pressure until the nitro group is fully reduced.
The following table summarizes a reported method for this reduction:
| Parameter | Value |
| Starting Material | N-(2-fluoro-5-nitrophenyl)acetamide |
| Reagent | Hydrogen (H₂) |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Product | This compound |
| Yield | 98.5% |
This high-yield reduction provides a clean and efficient pathway to the target amine, which is crucial for its use in further synthetic steps.
Condensation Reactions of the Amino Group
The primary amino group in this compound is a key site for a variety of condensation reactions, allowing for the construction of larger and more complex molecular architectures. As a derivative of o-phenylenediamine (B120857), its amino group, along with the adjacent ring position, can participate in cyclocondensation reactions to form heterocyclic systems.
One of the most significant potential applications is in the synthesis of substituted benzimidazoles, a scaffold present in many pharmacologically active compounds. The reaction of an o-phenylenediamine with various carbonyl-containing compounds is a standard method for benzimidazole formation. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of analogous o-phenylenediamines suggests its utility in similar transformations.
For instance, the condensation with aldehydes or carboxylic acids is a fundamental route to 2-substituted benzimidazoles. The reaction with an aldehyde would typically proceed through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation (often aromatization) to yield the benzimidazole ring.
The amino group can also undergo acylation. For example, reaction with acyl chlorides, such as benzoyl chloride, would be expected to form the corresponding N-benzoyl derivative. This type of reaction is a common method for creating amide bonds. The general synthesis of N-(5-amino-2-fluorophenyl)-2-chlorobenzamide from the related 5-amino-2-fluoroaniline and 2-chlorobenzoyl chloride highlights the feasibility of such acylations.
The following table outlines potential condensation reactions for the amino group of this compound based on the known reactivity of similar compounds.
| Reaction Type | Potential Reagent | Expected Product Class |
| Cyclocondensation | Aldehyd (R-CHO) | Substituted Benzimidazole |
| Cyclocondensation | Carboxylic Acid (R-COOH) | Substituted Benzimidazole |
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Derivative |
| Schiff Base Formation | Ketone (R₂C=O) | Imine Derivative |
Mechanistic Aspects of Key Synthetic Reactions
Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and predicting outcomes.
The synthesis of the precursor, N-(2-fluoro-5-nitrophenyl)acetamide, typically involves the acylation of 2-fluoro-5-nitroaniline (B1294389) with an acetylating agent like acetic anhydride or acetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the leaving group (acetate or chloride) yields the amide product.
The key step in forming the title compound is the catalytic hydrogenation of the nitro group . This is a heterogeneous catalytic process that occurs on the surface of the catalyst (e.g., Raney nickel). The mechanism involves:
Adsorption: Both the hydrogen gas and the nitro compound adsorb onto the surface of the catalyst.
Hydrogen Activation: The H-H bond in hydrogen is weakened or broken on the catalyst surface.
Stepwise Reduction: The nitro group is sequentially reduced. This is believed to proceed through intermediate species such as the nitroso (-NO) and hydroxylamino (-NHOH) groups.
Product Formation: The final step is the reduction of the hydroxylamino group to the primary amine (-NH₂).
Desorption: The final product, this compound, desorbs from the catalyst surface.
For the subsequent condensation reactions , such as benzimidazole formation, the mechanism typically involves the nucleophilic attack of one of the amino group's nitrogen atoms on the carbonyl carbon of the reaction partner (e.g., an aldehyde). This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to a dihydro-benzimidazole intermediate which then aromatizes, often by elimination of water, to form the stable benzimidazole ring system.
Efficiency and Scalability of Synthetic Processes in Laboratory Settings
The practicality of a synthetic route is determined by its efficiency (yield, purity) and its scalability (the ability to produce larger quantities safely and economically).
The reported synthesis of this compound via the reduction of N-(2-fluoro-5-nitrophenyl)acetamide demonstrates high efficiency, with a laboratory-scale yield of 98.5%. This near-quantitative yield is a significant advantage, as it minimizes waste and simplifies purification.
However, the scalability of this process has several considerations:
| Factor | Laboratory Scale Considerations | Scalability Considerations |
| Catalyst | Raney nickel is effective but pyrophoric and requires careful handling. Filtration can be slow. | Handling large quantities of a pyrophoric catalyst requires specialized equipment and safety protocols. Catalyst recovery and reuse become important for cost-effectiveness. |
| Hydrogen Gas | Used from a balloon or a low-pressure hydrogenation apparatus. | Requires a high-pressure reactor (autoclave) and robust safety measures due to the flammability and explosive potential of hydrogen. |
| Heat Management | Catalytic hydrogenation is exothermic; heat can be managed with a simple cooling bath. | On a large scale, efficient heat exchange is critical to prevent runaway reactions and control selectivity. |
| Work-up & Purification | Filtration to remove the catalyst followed by solvent evaporation is usually sufficient due to the high purity. | Large-volume filtrations can be time-consuming. Ensuring complete removal of the catalyst is crucial, as residual metal can be undesirable in the final product. |
The acylation and condensation reactions are generally considered scalable. They often use standard laboratory equipment and can be run at atmospheric pressure. The efficiency of these reactions can be high, though this depends on the specific substrates and conditions used. Purification by recrystallization or column chromatography is common at the lab scale; for larger scales, crystallization is preferred as it is more economical. The use of organic bases like triethylamine (B128534) is common, but their removal during work-up on a large scale needs to be considered.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a primary tool for the unambiguous structural determination of N-(5-amino-2-fluorophenyl)acetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular framework can be constructed.
Proton NMR (¹H NMR) Analysis
In ¹H NMR analysis, the chemical environment of each proton in the molecule generates a distinct signal, providing information on the electronic environment, connectivity, and spatial arrangement of the protons. For this compound, the spectrum is characterized by signals from the acetamide (B32628) group and the substituted phenyl ring.
The expected ¹H NMR spectrum would feature:
A singlet for the methyl (CH₃) protons of the acetamide group, typically appearing in the upfield region around δ 2.1 ppm.
A broad singlet for the amide (NH) proton , the chemical shift of which can be variable and is influenced by solvent and concentration.
A broad singlet for the amino (NH₂) protons , also variable in its chemical shift.
A complex multiplet system for the three aromatic protons . The positions and splitting patterns are dictated by coupling to each other and to the fluorine atom. Based on substituent effects, the proton ortho to the fluorine (H-3) would likely appear as a doublet of doublets. The other two protons (H-4 and H-6) would also show characteristic splitting patterns based on their ortho and meta couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.1 | Singlet (s) |
| NH₂ | Variable | Broad Singlet (br s) |
| Aromatic-H | ~6.5-7.5 | Multiplet (m) |
| NH (Amide) | Variable | Broad Singlet (br s) |
Note: Predicted values are based on standard functional group ranges and analysis of similar structures. The actual experimental values may vary based on solvent and instrument parameters.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton NMR, ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. Each unique carbon atom produces a signal, revealing the total number of carbon environments and their chemical nature.
The ¹³C NMR spectrum for this compound is expected to show eight distinct signals:
A signal for the carbonyl carbon (C=O) of the amide, typically found in the downfield region (δ ~168-170 ppm).
A signal for the methyl carbon (CH₃) in the upfield region (δ ~24 ppm).
Six signals for the aromatic carbons . The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings (²JC-F, ³JC-F) and their chemical shifts will be influenced by the amino and acetamido groups.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~169.0 |
| C-2 (C-F) | ~150.0 (d, ¹JC-F ≈ 240 Hz) |
| C-5 (C-NH₂) | ~145.0 |
| C-1 (C-NH) | ~128.0 (d) |
| C-3, C-4, C-6 | ~115-120 |
| CH₃ | ~24.0 |
Note: Predicted values are based on standard functional group ranges and analysis of similar structures. 'd' indicates a doublet due to C-F coupling.
Two-Dimensional NMR Techniques
To definitively assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying which aromatic protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would unequivocally link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the ionization of the molecule with minimal fragmentation. In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺. High-resolution ESI-MS (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition.
Molecular Formula: C₈H₉FN₂O
Exact Mass (Monoisotopic): 168.070 g/mol
Expected [M+H]⁺ ion: m/z 169.077
Analysis of related compounds shows that ESI is a standard method for the characterization of acetamide derivatives. nih.govscholaris.ca
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is another soft ionization technique that has been successfully used for the analysis of similar acetamide-containing compounds. acs.orgmdpi.com In a FAB-MS experiment, the compound, dissolved in a matrix like m-nitrobenzyl alcohol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process generates protonated molecular ions [M+H]⁺ with good sensitivity. While generally a soft technique, some fragmentation can occur, providing structural information. A common fragmentation pathway for N-phenylacetamides involves the cleavage of the amide bond, which can lead to the formation of characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound shows absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum would exhibit characteristic peaks that confirm its structure.
Key expected IR absorption bands for this compound include:
N-H stretching: Two bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. The N-H stretch of the secondary amide is also expected in this region.
C=O stretching: A strong absorption band, characteristic of the amide I band, is anticipated around 1680-1640 cm⁻¹, indicating the presence of the carbonyl group. vscht.czresearchgate.net
N-H bending: The amide II band, resulting from N-H bending and C-N stretching, typically appears in the 1650-1550 cm⁻¹ region.
C-N stretching: The C-N stretching of the aromatic amine and the amide group would be observed in the fingerprint region, typically between 1350-1000 cm⁻¹.
C-F stretching: A strong band in the region of 1250-1000 cm⁻¹ would indicate the presence of the carbon-fluorine bond.
Aromatic C-H stretching: These bands usually appear just above 3000 cm⁻¹.
Aromatic C=C stretching: These absorptions are found in the 1600-1450 cm⁻¹ region.
The specific positions of these bands can be influenced by factors such as hydrogen bonding. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3400-3200 |
| Amide (-CONH-) | C=O Stretch (Amide I) | 1680-1640 |
| Amide (-CONH-) | N-H Bend (Amide II) | 1650-1550 |
| Aryl Fluoride | C-F Stretch | 1250-1000 |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a fundamental set of techniques used to separate and purify components of a mixture. rroij.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are vital analytical tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for its quantification. researchgate.net In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would elute at a characteristic retention time, and the area of the corresponding peak in the chromatogram would be proportional to its concentration. This allows for the detection and quantification of any impurities present in the sample. HPLC is widely used in quality control and for the purification of similar organic compounds.
Computational and Theoretical Investigations of N 5 Amino 2 Fluorophenyl Acetamide and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems. chemprob.orgnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem. science.gov For N-(5-amino-2-fluorophenyl)acetamide and its analogues, DFT is employed to predict optimized molecular geometries, vibrational frequencies, and electronic properties. chemprob.org
DFT studies on related acetamide (B32628) derivatives often utilize functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve reliable results. chemprob.orggrafiati.com These calculations can predict molecular properties in the gas phase or simulate solvent effects. grafiati.com For instance, in studies of similar compounds, DFT has been used to predict strong binding to biological targets like enzymes, which aligns with experimental observations. The theory also helps in understanding how substituents, such as the amino and fluoro groups on the phenyl ring, influence the molecule's electron density and reactivity. grafiati.com
Table 1: Examples of DFT Calculation Parameters Used for Acetamide Analogues
| Compound Type | Functional | Basis Set | Purpose of Calculation | Reference |
| 2-(2-aryl amino) phenyl acetamide derivatives | B3LYP | 6-311G | Energy minimization, property estimation | chemprob.org |
| 2-(Thiadiazol-5-ylthio)-N-acetamide derivatives | B3LYP | 6-31G(d) | Study of local reactivity (anti-HIV) | nih.gov |
| Sterically demanding heterocyclic β-diketones | B3LYP | 6-31G* | Geometry optimization, spectroscopic data comparison | grafiati.com |
| 2-Amino-N-(2-fluorophenyl)-benzothiophene-carboxamide | B3LYP | 6-311++G(d,p) | Ground-state geometry, electronic properties | acs.org |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. science.govresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. DFT calculations are commonly used to compute the energies of these frontier orbitals. chemprob.orgscience.gov For analogues of this compound, analysis of the HOMO-LUMO gap helps to predict their reactivity and potential for charge transfer within the molecule. science.gov The spatial distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. chemprob.org
Table 2: Calculated Frontier Orbital Energies for Representative Aromatic Amides
| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| 2-(2-Aryl amino) phenyl acetamide | (Varies) | (Varies) | (Varies) | DFT/B3LYP/6-311G | chemprob.org |
| 5-Arylazothiazole Derivative (APR1d) | (Not specified) | (Not specified) | 0.0679 | DFT | researchgate.net |
| 2-Chloro-5-(benzylidene)-pyrimidine-dione | -6.65 | -2.12 | 4.53 | DFT | science.gov |
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, which is particularly important in fields like drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. chemprob.org
Docking studies on analogues of this compound have been performed to understand their potential as inhibitors of various enzymes, such as cyclooxygenase (COX) or protein kinases. chemprob.orgtandfonline.com The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or score. chemprob.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org For example, docking studies on quinazolinone analogues have helped to elucidate their binding mode within the EGFR kinase enzyme. tandfonline.com
Table 3: Examples of Molecular Docking Studies on Acetamide Analogues
| Compound Class | Protein Target | Key Finding/Result | Reference |
| 2-(2-Aryl amino) phenyl acetamide derivatives | Cyclooxygenase (COX-I, COX-II) | Several compounds showed significant inhibitory effects. | chemprob.org |
| 1,3,4-Thiadiazole derivatives | Aldose Reductase (AR), α-Glucosidase | Potent inhibitory activity observed, interactions confirmed via H-bonds. | acs.org |
| 7-Acetamido-3-trifluoroacetylindoles | Tubulin | Predicted binding at the colchicine (B1669291) binding site. | mdpi.com |
| Mercapto-quinazolinone analogues | EGFR Kinase | Potent compounds docked to study binding mode. | tandfonline.com |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and the most stable conformation (the one with the lowest energy) is typically the most populated. Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), are used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govresearchgate.net
For flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the acetamide group, conformational analysis is important for understanding its three-dimensional shape. chemscene.com The preferred conformation can influence its physical properties and how it interacts with biological receptors. uni-tuebingen.de Theoretical calculations on related fluoroacetamides have shown that the relative stability of different rotamers (e.g., cis and gauche) can be highly dependent on the environment, such as the polarity of the solvent. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure verification and interpretation of experimental data. grafiati.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Predicting NMR chemical shifts computationally has become an important step in characterizing new compounds. DFT methods, specifically using the Gauge-Including Atomic Orbital (GIAO) approach, are frequently used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are then compared with experimental spectra to confirm the proposed structure. grafiati.comacs.org Recent advances also include the use of machine learning algorithms trained on large experimental datasets to predict chemical shifts with high accuracy. nih.gov For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is also of significant interest, and QM/MM methods have been applied to study these in complex biological systems. researchgate.netuni-muenchen.de
Table 4: Predicted vs. Experimental NMR Chemical Shifts for an Analogue, N-(2-amino-5-chloro-4-fluorophenyl)acetamide
| Nucleus | Predicted Chemical Shift (ppm) (Method) | Experimental Chemical Shift (ppm) | Group | Reference |
| ¹H | ≈2.1 | ≈2.1 | Acetamide methyl | |
| ¹H | ≈5.2 (broad) | ≈5.2 (broad) | Amino (NH₂) | |
| ¹H | 6.8–7.5 | 6.8–7.5 | Aromatic protons | |
| ¹³C | ≈24 | ≈24 | Methyl carbon | |
| ¹³C | 110–140 | 110–140 | Aromatic carbons | |
| ¹³C | ≈168 | ≈168 | Carbonyl (C=O) | |
| (Note: Predicted values are often based on DFT calculations, such as at the B3LYP/6-311+G(d,p) level, and serve as a comparison to experimental data.) |
In Silico Pharmacological Profiling and Toxicity Prediction
Computational, or in silico, methods are integral to modern drug discovery, providing predictive insights into the pharmacological and toxicological profiles of chemical compounds before their synthesis and in vitro testing. These approaches utilize a compound's structure to forecast its biological activities, metabolic fate, and potential toxicity, thereby accelerating the identification of promising drug candidates.
For analogues of this compound, in silico studies have been employed to predict their therapeutic potential and safety. In one such study focusing on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which include a N-(4-fluorophenyl) acetamide derivative, the PASS (Prediction of Activity Spectra for Substances) platform was used. mdpi.com The results suggested a high probability of antiprotozoal activity, showing similarity to known drugs. mdpi.com When evaluated for acute toxicity via oral dosing using computational models, these compounds were predicted to be less toxic than the reference drug, benznidazole (B1666585). mdpi.com
Other research on different acetamide derivatives further illustrates the application of these predictive tools. For instance, novel N,N-disubstituted pyrazolopyrimidine acetamides were subjected to molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate their binding affinity to the translocator protein (TSPO), a target for neuroinflammation. nih.gov These computational analyses are crucial for optimizing ligand-receptor interactions and predicting the pharmacokinetic behavior of new chemical entities. nih.govmdpi.comresearchgate.net Similarly, in silico docking and ADMET predictions were instrumental in the design of thiazolidine-2,4-dione derivatives bearing acetamide linkers as potential kinase inhibitors. nih.gov
The predictive power of these computational models allows for the early-stage filtering of compounds, prioritizing those with a higher likelihood of desired biological activity and a lower risk of toxicity for further development.
| Compound Series | In Silico Method | Predicted Pharmacological Activity | Predicted Toxicity Outcome | Reference |
|---|---|---|---|---|
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | PASS Platform | High similarity to known antiprotozoal drugs | Less toxic than benznidazole (acute oral) | mdpi.com |
| N,N-disubstituted pyrazolopyrimidine acetamides | Molecular Docking, ADMET | Binding affinity for translocator protein (TSPO) | Not specified | nih.gov |
Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Crystal packing analysis reveals how molecules are arranged in a solid-state crystalline lattice, governed by various intermolecular interactions. Understanding these interactions is crucial as they influence the physicochemical properties of a compound, such as solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal.
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of its close analogues provides significant insight into the expected packing behavior. For the related compound, 2-chloro-N-(3-fluorophenyl)acetamide , crystallographic studies show it crystallizes in the monoclinic P2/n space group. researchgate.net In its crystal structure, molecules are linked into C(4) chains along the nih.gov direction by N—H⋯O hydrogen bonds, a common and robust interaction for amide-containing compounds. researchgate.net
Hirshfeld surface analysis performed on other acetamide analogues, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , provides a quantitative breakdown of the intermolecular contacts. iucr.org For this molecule, the most significant contributions to the crystal packing come from H⋯H interactions (53.8%), followed by H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) contacts. iucr.org This high percentage of H⋯H contacts is typical for organic molecules rich in hydrogen atoms. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClFNO |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 5.0441 (2) |
| b (Å) | 18.2374 (7) |
| c (Å) | 8.8653 (3) |
| β (°) | 99.843 (1) |
| Volume (ų) | 803.53 (5) |
| Z | 4 |
| Contact Type | Percentage Contribution (%) |
|---|---|
| H⋯H | 53.8 |
| H⋯C/C⋯H | 21.7 |
| H⋯N/N⋯H | 13.6 |
| H⋯O/O⋯H | 10.8 |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Fluorine Substitution on Biological Activity and Physicochemical Properties
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. hyphadiscovery.com In the context of N-(5-amino-2-fluorophenyl)acetamide, the fluorine atom significantly influences its metabolic stability and ability to cross the blood-brain barrier.
Influence on Metabolic Stability
Fluorine substitution is a common tactic to improve the metabolic stability of drug candidates. nih.gov The high strength of the carbon-fluorine bond can block metabolically vulnerable sites, thus preventing degradation by metabolic enzymes. researchgate.net While specific studies on this compound are limited, the general principle suggests that the fluorine atom at the 2-position of the phenyl ring enhances its resistance to metabolic breakdown. researchgate.netnih.gov This is a critical factor in drug design, as increased metabolic stability can lead to a longer duration of action and improved bioavailability. researchgate.net However, it is important to note that in some cases, fluorination may not lead to improved metabolic stability. nih.gov For instance, replacing a hydroxyl group with fluorine in certain compounds did not enhance metabolic stability. nih.gov
The strategic placement of fluorine can prevent unwanted metabolism. For example, adding fluorine to aromatic rings is a technique used to block metabolic "soft spots." hyphadiscovery.com However, oxidative defluorination can sometimes occur, leading to the formation of phenols and the release of fluoride. hyphadiscovery.com
Effects on Blood-Brain Barrier Penetration
The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. Fluorine substitution can enhance BBB penetration by increasing the lipophilicity of a molecule. solubilityofthings.com The fluorine atom in this compound is expected to increase its ability to pass through the BBB. This is a desirable characteristic for drugs targeting the CNS. Studies on other fluorinated compounds have shown their potential as brain-penetrant agents. nih.gov
Computational models for predicting BBB partitioning often include descriptors related to lipophilicity and the number of hydrogen bond donors and acceptors. researchgate.netresearchgate.net General rules suggest that molecules with a lower count of nitrogen and oxygen atoms (N+O ≤ 5) have a better chance of crossing the BBB. researchgate.net
Role of the Acetamide (B32628) Moiety in Target Interaction
The acetamide moiety (–NHCOCH₃) is a common functional group in many pharmaceuticals and plays a significant role in their biological activity. japsonline.comnih.gov It can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is crucial for binding affinity and specificity. ontosight.ai The nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with the active sites of target proteins. archivepp.comresearchgate.net
The acetamide group can also influence a molecule's solubility and pharmacokinetic properties. ontosight.ai While the acetamide moiety can be metabolically unstable in some cases, its presence is often critical for the desired pharmacological effect. nih.gov Modifications to the acetamide group, such as replacing the methyl group with other substituents, can be explored to optimize activity and stability. nih.gov
Significance of Aromatic and Heterocyclic Ring Substituents
The nature and position of substituents on the aromatic and any attached heterocyclic rings are critical determinants of the biological activity of this compound derivatives.
Influence of Amino Group Position and Derivatization
The position of the amino group on the phenyl ring significantly impacts the compound's biological activity. The amino group's ability to form hydrogen bonds can enhance binding to target enzymes. Derivatization of the amino group is a common strategy to modulate the pharmacological profile of a compound. rsc.orgsigmaaldrich.com For instance, converting the amino group into different amides or other functional groups can alter the molecule's solubility, lipophilicity, and target-binding interactions. nih.govyoutube.com
The specific location of the amino group is also crucial. For example, in a series of 2-amino-N-phenylacetamide inhibitors, the amino group at the alpha position was a key feature for their activity. nih.gov
Effects of Halogenation Patterns
The pattern of halogenation on the phenyl ring profoundly influences the biological activity of this class of compounds. masterorganicchemistry.comlibretexts.orgkhanacademy.org The position and nature of the halogen atom can affect the electronic properties and lipophilicity of the molecule, thereby modulating its interaction with biological targets. acs.orgsemanticscholar.orgdiva-portal.org
In related N-phenylacetamide derivatives, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to be favorable for certain biological activities. nih.govmdpi.com For example, studies on N-phenylacetamide derivatives have shown that halogenated compounds often exhibit enhanced potency. The specific position of the halogen is also critical; for instance, ortho-substitution with chlorine or bromine was found to be more favorable for activity in some series, while in others, para-substitution was preferred. nih.gov The introduction of multiple halogens can also lead to significant changes in activity. mdpi.com
Incorporation of Thiazole (B1198619), Thiadiazole, Pyrazole, Benzimidazole (B57391), and Benzoxepine (B8326511) Scaffolds
The introduction of various heterocyclic scaffolds, such as thiazole, thiadiazole, pyrazole, benzimidazole, and benzoxepine, onto the N-phenylacetamide core is a key strategy in drug design to enhance pharmacological activity and modulate physicochemical properties.
Research into N-phenylacetamide derivatives has demonstrated the successful incorporation of 4-arylthiazole moieties. cornell.edunih.govmdpi.comresearchgate.net These studies provide a blueprint for how similar modifications to this compound could yield compounds with significant biological activity. In one such study, a series of N-phenylacetamide derivatives bearing a 4-arylthiazole ring were synthesized and evaluated for their antibacterial and nematicidal activities. cornell.edunih.govresearchgate.net
The preliminary SAR from these studies indicates that the nature and substitution pattern of the aryl group on the thiazole ring, as well as substituents on the phenylacetamide core, are critical for activity. For instance, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed potent antibacterial activity, with a minimum 50% effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. oryzae. nih.govresearchgate.net This was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govresearchgate.net
The following table summarizes the antibacterial activity of selected N-phenylacetamide derivatives containing a thiazole moiety.
| Compound | Structure | EC50 (µM) vs. Xoo |
|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | A phenylacetamide core linked to a 4-(4-fluorophenyl)thiazole group. | 156.7 |
| Bismerthiazol (Standard) | A commercial bactericide. | 230.5 |
| Thiodiazole Copper (Standard) | A commercial bactericide. | 545.2 |
While specific examples for the incorporation of thiadiazole, pyrazole, benzimidazole, and benzoxepine scaffolds directly onto this compound are not prevalent in the literature, studies on analogous structures provide valuable insights. For example, benzothiazole (B30560) derivatives have shown significant urease inhibition activity, with the N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being particularly potent. mdpi.com Similarly, pyrazole-thiadiazole derivatives have been investigated for their antiparasitic activities. mdpi.com These findings suggest that fusing or linking such heterocyclic systems to the this compound core could be a promising avenue for discovering new therapeutic agents.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comresearchgate.net A pharmacophore model for this compound and its derivatives would typically include features such as:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group and the fluorine atom.
Hydrogen Bond Donors (HBD): The amine (NH2) and amide (NH) protons.
Aromatic Rings (AR): The fluorinated phenyl ring.
Hydrophobic (HY) features: The phenyl ring itself.
A study on benzamide (B126) analogs as allosteric modulators of nicotinic receptors developed a pharmacophore model with three hydrophobic regions and one hydrogen bond acceptor. nih.gov This model was instrumental in identifying new, potent compounds through virtual screening. nih.gov For a series of compounds based on the this compound scaffold, a similar approach could be employed. By aligning a set of active analogs, a common pharmacophore hypothesis can be generated and used to guide the design of new molecules with potentially enhanced activity. This process involves filtering compound databases to find molecules that match the pharmacophore query, followed by further computational and experimental validation. nih.gov
Computational Approaches in SAR Elucidation
Computational chemistry offers a suite of tools to deepen the understanding of the structure-activity relationships of N-phenylacetamide derivatives. xisdxjxsu.asia Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. worldscientific.comniscpr.res.in Studies on N-phenylacetamide derivatives have used DFT to calculate aromaticity indices and correlate them with the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. worldscientific.com Such analyses can predict how modifications to the 2-fluoro and 5-amino positions of this compound would influence its electronic properties and, consequently, its binding affinity to a target.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand when interacting with a biological target, such as a protein. researchgate.net These simulations can help to understand the stability of the ligand-receptor complex and identify key intermolecular interactions. For instance, in the development of urease inhibitors, MD simulations were used to confirm the stable binding of benzamide-acetamide conjugates within the enzyme's active site. acs.org
By applying these computational approaches to this compound and its derivatives, researchers can gain a more detailed understanding of their SAR, predict the biological activities of novel compounds, and streamline the drug discovery process. xisdxjxsu.asia
Applications in Medicinal Chemistry and Drug Discovery
Development as Lead Compounds for Therapeutic Agents
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. N-(5-amino-2-fluorophenyl)acetamide and its derivatives have emerged as promising lead compounds, particularly in the development of kinase inhibitors for cancer therapy.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their deregulation is a hallmark of many cancers. nih.govijpsonline.com The N-phenylacetamide scaffold has proven to be an effective starting point for designing potent and selective kinase inhibitors. For instance, researchers have designed and synthesized novel series of quinazoline (B50416) derivatives to target Aurora kinase B (AURKB), an enzyme overexpressed in many aggressive human cancers. nih.gov Starting from lead compounds that had potent enzymatic activity but poor cellular penetration, new derivatives were created to improve these properties, leading to orally active inhibitors effective in mouse xenograft models. nih.gov
The fluorine atom in the 2-position of the phenyl ring is particularly significant, as it can enhance metabolic stability and binding affinity to kinase targets like the Epidermal Growth Factor Receptor (EGFR). The strategic placement of halogen atoms is a common tactic in medicinal chemistry to optimize the pharmacokinetic properties of a lead compound. Studies on various N-phenylacetamide derivatives have demonstrated their potential as inhibitors for multiple kinases, underscoring the value of this scaffold in generating new therapeutic leads. ijpsonline.comnih.gov
Table 1: Examples of Biologically Active Compounds Developed from Acetamide (B32628) Scaffolds
| Compound Class | Target | Therapeutic Area | Research Finding |
|---|---|---|---|
| Quinazoline Derivatives | Aurora Kinase B (AURKB) | Cancer | A derivative, compound 4b, was developed that showed improved membrane penetration and was orally active at low doses in mouse models. nih.gov |
| Imidazole Derivatives | p38α MAPK / PDE-4 | Inflammatory Diseases | A dual inhibitor, CBS-3595, demonstrated potent suppression of tumor necrosis factor-alpha (TNF-α) release in preclinical studies and a phase I clinical trial. nih.govacs.org |
Role as Pharmaceutical Intermediates
Beyond serving as a lead structure, this compound is frequently used as a key intermediate—a molecular building block—in the synthesis of more complex active pharmaceutical ingredients (APIs). smolecule.com Its reactive amino group allows for the straightforward attachment of other molecular fragments, making it a versatile precursor in multi-step synthetic pathways.
A notable example is its use in the creation of compounds with high affinity for the GABA A receptor, which are explored for neurological and psychiatric conditions. google.comgoogle.com A closely related methylated derivative, N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide, serves as a key intermediate in a patented process to produce N-{2-fluoro-5-[3-(thiophene)-2-carbonyl-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methyl-acetamide, a potent GABA A receptor ligand. google.comgoogle.com The initial N-phenylacetamide structure provides the core framework onto which the more complex pyrazolopyrimidine system is constructed.
The compound and its analogs are widely available from chemical suppliers, highlighting their role as foundational materials for research and development in the pharmaceutical, agricultural, and materials science industries. smolecule.commatrixscientific.comscbt.com
Table 2: Synthesis Pathways Involving N-phenylacetamide Intermediates
| Starting Intermediate (or Analog) | Reaction | Final Product Class | Application |
|---|---|---|---|
| N-(5-acetyl-2-fluorophenyl)-N-acetamide | Methylation, reaction with NNDMF-DMA, and cyclization | Pyrazolopyrimidine derivatives | GABA A Receptor Ligands google.comgoogle.com |
| N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | Substitution with mercapto-heterocycles | Benzothiazole-acetamide derivatives | Antitumor Agents tandfonline.com |
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This collection of compounds, known as a combinatorial library, is then screened for biological activity. This compound serves as an excellent scaffold for such libraries. crysdotllc.comcrysdotllc.com
A scaffold is the core structure of a molecule to which various chemical appendages (R-groups) can be attached. The this compound structure has multiple reactive sites, primarily the amino group, which can be readily modified. By reacting the scaffold with a diverse set of chemical reactants, a library of thousands of distinct compounds can be generated. crysdotllc.comgoogle.com These libraries are invaluable for high-throughput screening (HTS), a process that rapidly tests the biological or pharmacological activity of large numbers of compounds to identify potential new drug candidates.
Chemical suppliers offer a wide range of this compound derivatives, where different groups are attached to the core structure, demonstrating its utility as a versatile building block for creating diverse chemical libraries. crysdotllc.comcrysdotllc.com
Table 3: Illustrative Combinatorial Library from an this compound Scaffold
| Scaffold | Attachment Point | Example R-Group | Resulting Compound Class |
|---|---|---|---|
| This compound | Amino Group (-NH2) | Benzoyl Chloride | N-(5-benzamido-2-fluorophenyl)acetamide |
| This compound | Amino Group (-NH2) | Octanoyl Chloride | N-(5-(octanamido)-2-fluorophenyl)acetamide crysdotllc.com |
| This compound | Amino Group (-NH2) | 2-(o-tolyloxy)acetyl chloride | N-(5-(2-(o-tolyloxy)acetamido)-2-fluorophenyl)acetamide bldpharm.com |
Potential in Prodrug Design Strategies for Acetamide Derivatives
A prodrug is a medication administered in an inactive or less active form, which is then converted to its active form within the body through metabolic processes. This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The this compound structure has been identified as a component in prodrug design. epo.org For example, a patent for modulators of Aurora kinase protein-protein interactions describes prodrugs that can be transformed into the active compound, which includes the this compound moiety. epo.org The design of such prodrugs aims to ensure that the active therapeutic agent is released at the desired site of action. The acetamide group itself can be a key part of the prodrug linker that is cleaved enzymatically or chemically in vivo to release the active drug. This approach can enhance properties like cell permeability, a critical factor for drugs targeting intracellular proteins like kinases. nih.gov
Future Research Directions and Unexplored Potential
Investigation of Novel Biological Targets
The N-phenylacetamide scaffold is a common feature in many biologically active molecules, suggesting that N-(5-amino-2-fluorophenyl)acetamide could interact with a variety of biological targets. ontosight.aiontosight.ai Future research should focus on systematically screening this compound and its derivatives against a wide array of enzymes and receptors to uncover novel therapeutic applications.
Enzyme Inhibition: Derivatives of N-phenylacetamide have shown potential as inhibitors of various enzymes. archivepp.com For instance, related structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. archivepp.com The unique electronic properties conferred by the fluorine atom in this compound could lead to selective inhibition of specific enzyme isoforms. A comprehensive screening against a panel of kinases, proteases, and other enzymes implicated in diseases like cancer and neurodegenerative disorders is a promising research direction.
Receptor Modulation: The amino group on the phenyl ring provides a key site for interaction with biological receptors. N-phenylacetamide derivatives have been explored as ligands for various receptors, and future studies could investigate the binding affinity of this compound for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. fluorochem.co.uk Docking studies and in-vitro binding assays could reveal unexpected interactions, opening up new therapeutic possibilities.
Antimicrobial and Anticancer Activity: The search for new antimicrobial and anticancer agents is a perpetual endeavor in medicinal chemistry. N-phenylacetamide derivatives have demonstrated potential in both of these areas. researchgate.netnih.gov The presence of a fluorine atom can enhance the metabolic stability and cell permeability of a compound, potentially increasing its efficacy. annualreviews.org Systematic evaluation of this compound and its analogs against a diverse range of bacterial, fungal, and cancer cell lines is warranted.
Advanced Synthetic Methodologies for Complex Derivatives
The development of novel and efficient synthetic methods is crucial for exploring the full potential of this compound. While the basic synthesis of this compound can be achieved through standard amidation reactions, the creation of more complex and diverse derivatives will require advanced synthetic strategies.
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate a library of derivatives for biological screening, combinatorial chemistry and high-throughput synthesis techniques can be employed. By systematically varying the substituents on the amino group and the acetamide (B32628) moiety, a vast chemical space can be explored. This approach would accelerate the discovery of compounds with optimized activity and properties.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offer powerful tools for the functionalization of the aromatic ring. These reactions can be used to introduce a wide variety of substituents at different positions, allowing for fine-tuning of the electronic and steric properties of the molecule. For example, the Suzuki coupling could be used to introduce new aryl or heteroaryl groups, potentially enhancing the compound's interaction with biological targets. mdpi.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound and its derivatives would be beneficial for producing larger quantities of these compounds for further investigation.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel compounds. researchgate.netfrontiersin.org By building predictive models for this compound derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. frontiersin.org By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized binding affinity for a specific biological target or a desired pharmacokinetic profile.
In Silico Screening: Virtual screening techniques, powered by AI, can be used to screen large virtual libraries of compounds against a biological target. frontiersin.org This allows for the rapid identification of promising candidates for further experimental validation. For this compound, in silico screening could be used to identify derivatives with high predicted activity against a range of targets.
Exploration of Broader Pharmacokinetic and Pharmacodynamic Profiles
A thorough understanding of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is essential for its development as a therapeutic agent. acs.org While limited data exists for this compound itself, studies on related fluorinated compounds and N-phenylacetamide derivatives provide valuable insights.
Bioavailability and Distribution: The introduction of fluorine can also influence a compound's lipophilicity and membrane permeability, which in turn affects its bioavailability and distribution in the body. annualreviews.org Studies are needed to determine the oral bioavailability of this compound and its distribution to various tissues. The use of radiolabeled analogs, such as those containing the 18F isotope, could facilitate these investigations through techniques like positron emission tomography (PET). nih.gov
Pharmacodynamic Studies: Once a specific biological target is identified, detailed pharmacodynamic studies will be necessary to understand the compound's mechanism of action at the molecular and cellular levels. This will involve determining its potency (e.g., IC50 or EC50 values) and efficacy in relevant biological assays.
Expanded Therapeutic Applications
The structural features of this compound suggest its potential utility in a wide range of therapeutic areas beyond those initially explored.
Neurodegenerative Diseases: The translocator protein (TSPO) has been identified as a target for neuroprotective treatments, and acetamide derivatives have shown affinity for this protein. nih.govmdpi.com Given the increasing prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, investigating the potential of this compound and its derivatives as modulators of TSPO or other CNS targets is a compelling avenue of research.
Inflammatory Disorders: As mentioned earlier, N-phenylacetamide derivatives have been investigated as anti-inflammatory agents. archivepp.com The potential of this compound to modulate inflammatory pathways, such as those involving cytokines and prostaglandins, should be systematically explored in models of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Metabolic Diseases: The farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. researchgate.net The discovery of 4-aminophenylacetamide derivatives as intestine-specific FXR antagonists suggests that the this compound scaffold could also be a starting point for developing modulators of metabolic targets. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-(5-amino-2-fluorophenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves the acetylation of 5-amino-2-fluoroaniline using acetic anhydride under basic conditions (e.g., pyridine) at low temperatures to minimize side reactions. Key steps include:
- Starting materials : 5-amino-2-fluoroaniline and acetic anhydride.
- Reaction control : Temperature modulation (0–5°C) and stoichiometric ratios to avoid over-acetylation.
- Isolation : Filtration and recrystallization from ethanol to achieve >95% purity .
Optimization focuses on solvent selection (polar aprotic solvents enhance yield) and catalyst use (e.g., DMAP for accelerated kinetics).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm) and the acetamide carbonyl (δ 168–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 182.07 (CHFNO) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>99% for pharmacological studies) .
Q. What preliminary biological assays are used to evaluate the compound’s bioactivity?
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) against targets like cyclooxygenase-2 (COX-2) or kinases.
- Cellular viability : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity in cancer cell lines .
- Receptor binding : Radioligand displacement studies to quantify affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Independent replication with standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity profiling : LC-MS/MS to identify byproducts (e.g., hydrolyzed acetamide or fluorinated degradants) that may interfere with bioactivity .
- Dose-response curves : EC/IC comparisons under identical buffer systems (pH, ionic strength) .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2 or EGFR kinase domains.
- DFT calculations : HOMO-LUMO analysis (e.g., Gaussian 09) to correlate electronic properties (e.g., fluorine’s electron-withdrawing effect) with activity .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., diacetylation).
- Catalytic systems : Immobilized lipases or acid catalysts (e.g., Amberlyst-15) for selective acetylation .
- In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Q. What strategies are employed to study the compound’s metabolic stability and toxicity?
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor to measure metabolic half-life (t).
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates.
- AMES test : Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
